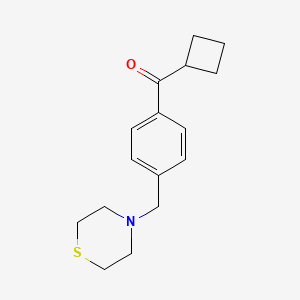
2,5-Dichloro-4'-morpholinomethyl benzophenone
Descripción general
Descripción
“2,5-Dichloro-4’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-59-7 . It has a molecular weight of 350.24 . The IUPAC name for this compound is (2,5-dichlorophenyl) [4- (4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “2,5-Dichloro-4’-morpholinomethyl benzophenone” is 1S/C18H17Cl2NO2/c19-15-5-6-17 (20)16 (11-15)18 (22)14-3-1-13 (2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Photophore Applications in Biological Chemistry
Benzophenone (BP) derivatives are known for their unique photochemical properties, which include the formation of a biradicaloid triplet state upon excitation. This state can abstract a hydrogen atom from accessible C-H bonds, leading to stable covalent C-C bond formation. These properties are exploited in biological chemistry for binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The low reactivity toward water, stability in ambient light, and convenient excitation at 365 nm make BP derivatives, including potentially 2,5-Dichloro-4'-morpholinomethyl benzophenone, valuable in both academic and industrial research applications (Dormán et al., 2016).
Antineoplastic Potential
Research on benzophenone analogues has demonstrated significant antiproliferative activity against various types of cancer cells, suggesting that specific substitutions on the benzophenone ring can enhance anti-mitogenic activity. This indicates that derivatives like 2,5-Dichloro-4'-morpholinomethyl benzophenone could potentially be investigated for their role in cancer treatment through mechanisms such as cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).
Material Science and Polymer Chemistry
In material science, benzophenone derivatives are used in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which exhibit organosolubility, thermal stability, and are used in developing proton exchange membranes. The sulfonation of these polymers introduces sulfonic acid moieties, enhancing their ion exchange capacities and proton conductivities, suggesting potential applications in fuel cell technologies (Ghassemi & McGrath, 2004).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-5-6-17(20)16(11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKKNOSEAWLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642655 | |
| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898770-59-7 | |
| Record name | (2,5-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



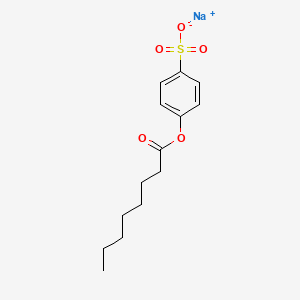
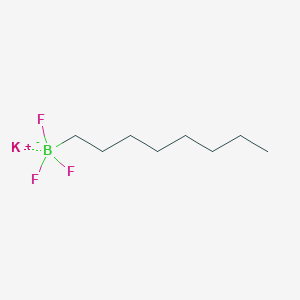

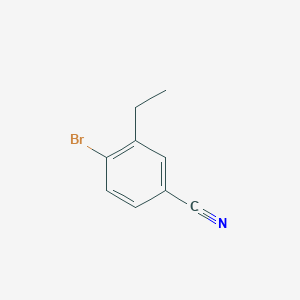


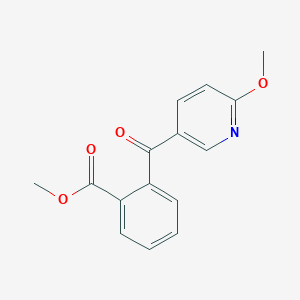


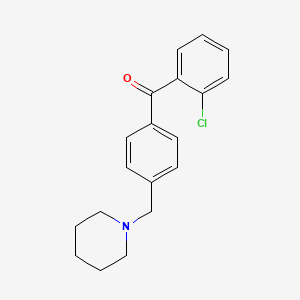
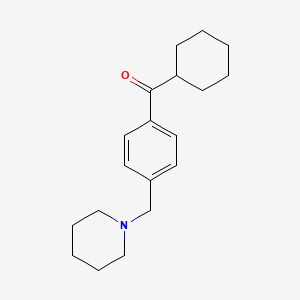
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613781.png)
![3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613782.png)
